

"N-(2-bromopyridin-3-yl)acetamide" potential research applications

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Compound of Interest

Compound Name: *N*-(2-bromopyridin-3-yl)acetamide

CAS No.: 139293-72-4

Cat. No.: B183998

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Technical Guide: -(2-Bromopyridin-3-yl)acetamide

A Pivotal Scaffold for Fused Aza-Heterocycle Synthesis^[1]

Molecular Weight: 215.05 g/mol

Executive Summary

-(2-bromopyridin-3-yl)acetamide is a bifunctional pyridine scaffold characterized by an electrophilic bromine at the C2 position and a nucleophilic (protected) amino group at the C3 position. This specific substitution pattern renders it an ideal "ortho-functionalized" building block for palladium-catalyzed cross-coupling reactions and cascade cyclizations.

It serves as a primary precursor for synthesizing 1,5-naphthyridines, pyrido[2,3-b]pyrazines, and dipyrdo[3,2-b:2',3'-e][1,4]diazepines (analogs of Nevirapine). Its utility in medicinal chemistry is defined by its ability to form flat, fused heteroaromatic systems capable of intercalating DNA or binding to ATP pockets in kinases.

Chemical Identity & Synthesis[1][2][3][4][5][6][7][8] [9]

Structural Analysis

The molecule features a pyridine ring with two distinct reactive handles:

- C2-Bromine: A highly reactive site for oxidative addition by transition metals (Pd, Cu, Ni), facilitated by the electron-deficient nature of the pyridine ring (specifically the adjacent ring nitrogen).
- C3-Acetamide: Acts as a masked amine nucleophile. It can serve as a Directing Group (DG) for C-H activation at C4 or participate in intramolecular nucleophilic attacks to close rings.

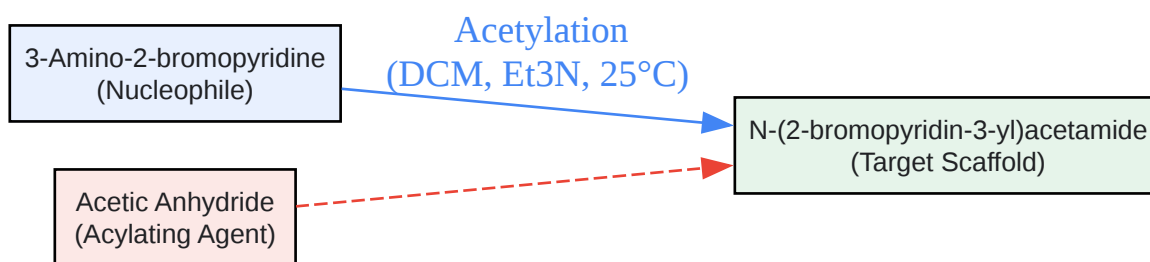
Preparation Protocol

The synthesis is a straightforward acetylation of the commercially available 3-amino-2-bromopyridine.

Reagents: 3-Amino-2-bromopyridine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

Workflow:

- Dissolve 3-amino-2-bromopyridine in anhydrous dichloromethane (DCM) at 0°C.
- Add triethylamine (base) to scavenge the generated acid.
- Dropwise add acetic anhydride.
- Warm to room temperature and stir for 4 hours.
- Workup: Quench with saturated NaHCO_3 solution, extract with DCM, and recrystallize from EtOAc/Hexane.



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Figure 1: Synthesis of the core scaffold via acetylation.

Synthetic Utility: The "Hero" Application

The most powerful application of this scaffold is the synthesis of 1,5-naphthyridin-2(1H)-ones via a Heck-Cyclization Cascade. This reaction constructs a second fused ring in a single pot (or two sequential steps), a strategy widely used in drug discovery to create rigid cores.

Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one

This protocol utilizes the Heck reaction to install an acrylate arm, followed by an intramolecular cyclization where the amide nitrogen attacks the ester carbonyl.

Reagents:

- Substrate:
-(2-bromopyridin-3-yl)acetamide (1.0 eq)
- Coupling Partner: Ethyl acrylate (1.5 eq)
- Catalyst:
(5 mol%)
- Ligand:
(10 mol%)
- Base:

(3.0 eq)

- Solvent: DMF or DMAc
- Temperature: 100–120°C

Step-by-Step Methodology:

- Inertion: Charge a reaction vial with the substrate,

, and

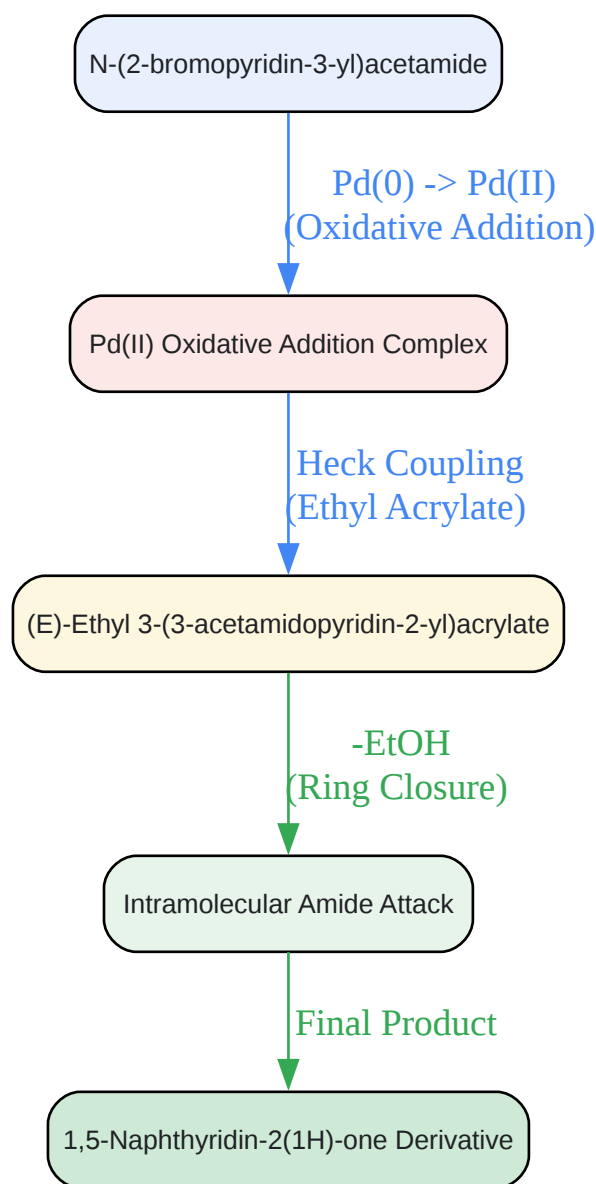
. Seal and purge with Nitrogen (

) for 15 minutes.
- Addition: Inject degassed DMF, followed by

and ethyl acrylate via syringe.
- Heck Coupling: Heat the mixture to 100°C for 12 hours. The Pd inserts into the C2-Br bond, coordinates the acrylate, and undergoes

-hydride elimination to form the intermediate cinnamate analog.
- Cyclization (In-situ or Acid Promoted):
 - Path A (Thermal): At elevated temperatures (>120°C), the amide nitrogen may spontaneously attack the ethyl ester, releasing ethanol and forming the lactam ring.
 - Path B (Acidic): If the intermediate is isolated, treat with catalytic p-TsOH in refluxing toluene to force cyclization.
- Purification: The product precipitates upon adding water or can be purified via column chromatography (MeOH/DCM).

Mechanistic Diagram (Graphviz)



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Figure 2: The Heck-Cyclization cascade transforming the linear precursor into a fused bicyclic system.

Medicinal Chemistry Applications

HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

The scaffold is structurally homologous to the A-ring of Nevirapine and other dipyrindodiazepinones.

- Mechanism: These compounds bind to the hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme (NNRTI binding pocket), inducing a conformational change that locks the enzyme's active site.
- Application: Researchers use

-(2-bromopyridin-3-yl)acetamide to synthesize "next-generation" NNRTIs by coupling it with 2-chloronicotinic acid derivatives, followed by cyclization to form the central diazepinone ring [1].

Kinase Inhibitors (PI3K / EGFR)

Fused systems derived from this scaffold (e.g., 1,5-naphthyridines) mimic the adenine core of ATP.

- Targeting: By modifying the C3-amide group (e.g., converting to a urea or sulfonamide), researchers can optimize hydrogen bonding interactions with the "hinge region" of kinase enzymes [2].

Summary of Quantitative Data

Parameter	Value / Description	Relevance
Melting Point	160–162 °C	Purity verification
Reactivity (C2)	High (, Pd-coupling)	Key site for chain extension
Reactivity (C3)	Moderate (Nucleophilic N)	Cyclization partner
Key Derivative	1,5-Naphthyridine	Scaffold for kinase inhibitors
Solubility	DMSO, DMF, DCM	Process solvent selection

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.
- Handling: Use a fume hood. Avoid dust formation.

- Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis of the bromide.

References

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Sources

- [1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents \[patents.google.com\]](#)
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